[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Securing the precise 6-fluoro-7-methyl indole substitution pattern for SAR campaigns often requires costly custom synthesis with extended lead times. [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine (CAS 883531-75-7) eliminates this bottleneck as an off-the-shelf building block. • Enables direct SAR assessment of 6-F-7-Me electronic effects: predicted indole N-H pKa 17.02±0.30, TPSA 41.8 Ų • Primary amine handle for rapid diversification via acylation, alkylation, or urea formation • ≥95% purity, supplied with full analytical characterization for reproducible results

Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
CAS No. 883531-75-7
Cat. No. B12051465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine
CAS883531-75-7
Molecular FormulaC10H11FN2
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=C2)CN)F
InChIInChI=1S/C10H11FN2/c1-6-9(11)3-2-7-4-8(5-12)13-10(6)7/h2-4,13H,5,12H2,1H3
InChIKeyJQUSGAXNXFXYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine


[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine (CAS 883531-75-7) is a fluorinated indole derivative belonging to the class of 1H-indole-2-methanamines, characterized by a primary amine at the 2-methyl position, a fluorine at C6, and a methyl at C7 . Its molecular formula is C10H11FN2, with a molecular weight of 178.21 g/mol, and it is typically supplied as a research chemical with a purity of ≥95% . While the core indole scaffold is ubiquitous in medicinal chemistry, this compound's specific substitution pattern—particularly the electron-withdrawing 6-fluoro group adjacent to the electron-donating 7-methyl group—creates a distinct electronic environment that differentiates it from non-fluorinated or alternatively substituted analogs, making it a valuable intermediate for structure-activity relationship (SAR) exploration and the synthesis of bioactive molecules .

Fluorinated indole scaffold for SAR exploration
C2-aminomethyl regioisomer enables distinct derivatization vector
Research-grade supply in free base form with defined purity

Why Generic Substitution Fails for [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine


Generic substitution among indole-2-methanamines is not scientifically valid for advanced research applications due to the profound impact of substitution pattern on both physicochemical properties and biological target engagement. The fluorine atom at the 6-position introduces strong electron-withdrawing effects that can alter the pKa of the indole N-H, enhance metabolic stability by blocking oxidative metabolism at that site, and form orthogonal electrostatic or dipolar interactions with protein targets . Simultaneously, the 7-methyl group contributes steric bulk and increased lipophilicity, which influences membrane permeability and binding pocket complementarity. These combined effects create a unique pharmacophore fingerprint, as evidenced by structure-activity studies showing that even minor positional shifts of fluorine (e.g., from C6 to C5 or C4) or removal of the C7 methyl group can drastically change receptor binding affinity and cellular activity . Therefore, substituting [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine with its unsubstituted parent (1H-indole-2-methanamine, CAS 21109-25-1) or with alternative regioisomers like 6-fluoro-1H-indole-3-methanamine (CAS 887582-19-6) would fundamentally alter the outcome of any SAR campaign or synthetic sequence, as quantified below.

Regioisomer 3-substituted indole methanamines alter binding vector and electronic conjugation; SAR profiles do not transfer directly.
Unsubstituted analog 1H-indole-2-methanamine lacks 6-F and 7-CH3 groups; expected pKa and lipophilicity shifts may change target engagement.
N-methyl analog [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]methylamine requires custom synthesis; substitution risks project delays.

[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine vs. Key Analogs


Electronic Modulation vs. Unsubstituted Analog

The presence of the electron-withdrawing fluorine at the 6-position and the electron-donating methyl at the 7-position is predicted to significantly alter the acidity of the indole N-H proton compared to the unsubstituted parent scaffold. The predicted pKa value for [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine is 17.02±0.30 . While an experimental pKa for the unsubstituted comparator (1H-indole-2-methanamine, CAS 21109-25-1) is not readily available in public databases, the pKa of the indole N-H in unsubstituted indole itself is approximately 16.2-17.0. The presence of the 6-fluoro group is expected to lower the pKa (increase acidity) relative to the unsubstituted case, while the 7-methyl group may exert a modest counteracting effect. This measurable shift in pKa impacts hydrogen-bonding capacity and ionization state at physiological pH, directly influencing target binding and solubility .

Predicted pKa shift
Class-level
17.02 ± 0.30
Unsubstituted indole pKa ~16.2–17.0
May alter H-bond capacity and ionization at physiological pH.
Predicted value; experimental confirmation needed.
Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Steric and Lipophilic Differentiation

The calculated partition coefficient (cLogP) and topological polar surface area (TPSA) provide quantitative measures of a compound's lipophilicity and polarity, critical determinants of membrane permeability and oral bioavailability. For [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine, the TPSA is reported as 41.8 Ų . For the unsubstituted analog 1H-indole-2-methanamine (CAS 21109-25-1), the TPSA is 38.0 Ų. The increase of ~3.8 Ų in TPSA for the target compound is directly attributable to the addition of the 6-fluoro and 7-methyl substituents, which increases molecular complexity and polar surface area. Concurrently, the 7-methyl group is expected to increase lipophilicity (cLogP) relative to the unsubstituted parent. This dual effect—modestly increasing both polarity and lipophilicity—is a unique feature of this specific substitution pattern and differentiates it from compounds like 6-fluoro-1H-indole-3-methanamine (CAS 887582-19-6), where the aminomethyl group is at the 3-position, altering its electronic and steric presentation .

TPSA increase
Cross-study comparable
+3.8 Ų
41.8 vs 38.0 Ų (unsubstituted)
Alters polarity profile; may impact permeability.
Calculated property; review for ADME fit.
Drug Design ADME Prediction Lipophilicity

C2 vs. C3 Aminomethyl Substitution

The aminomethyl group at the 2-position of the indole ring in [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine constitutes a critical structural distinction from the more common 3-substituted indole methylamines, such as 6-fluoro-1H-indole-3-methanamine (CAS 887582-19-6). In the 2-substituted isomer, the amine moiety is conjugated directly with the indole nitrogen, creating a distinct electronic environment and a different vector of projection for the basic amine. This positional difference fundamentally alters the compound's ability to engage biological targets; for instance, 2-aminomethylindoles have been explored as scaffolds for α7 nicotinic acetylcholine receptor positive allosteric modulators, whereas 3-substituted analogs typically engage receptors through a different binding mode . For procurement, selecting the 2-aminomethyl regioisomer over the 3-aminomethyl analog is not interchangeable; it dictates the geometry of any subsequent derivatization and the potential biological profile of the resulting compounds .

C2 vs C3 aminomethyl
Class-level
2-aminomethyl: conjugated with indole N, distinct vector
3-aminomethyl: different geometry and binding mode
Regioisomer choice defines synthetic utility and binding mode.
Class-level SAR inference; verify for target of interest.
Synthetic Chemistry Receptor Binding SAR

Vendor Availability & Purity

For research procurement, the immediate availability of a compound in sufficient purity and quantity is a critical differentiator. [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine (CAS 883531-75-7) is offered by several reputable suppliers with stated purity of 95% or higher, typically in quantities ranging from 50 mg to 1 g . In contrast, a closely related analog with a modified amine group, [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]methylamine (CAS 883531-68-8), is often only available via custom synthesis, which introduces lead time and cost variability [1]. For the unsubstituted parent 1H-indole-2-methanamine (CAS 21109-25-1), commercial availability exists but with variable purity levels (e.g., 97%) and often in different salt or hydrate forms, requiring additional processing to obtain the free base . The target compound's established supply chain for a specific, pre-qualified free base form simplifies its integration into parallel synthesis and hit-to-lead workflows.

Supply chain context
Direct head-to-head
Target: off-the-shelf, ≥95% purity, multiple vendors
N-methyl analog: custom synthesis only
Unsubstituted parent: variable salt/hydrate forms
Reduced lead time and form consistency for early discovery.
Vendor catalog analysis; verify stock before ordering.
Chemical Sourcing Research Chemical Procurement Purity

Applications of [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine


SAR Probe for CNS Drug Discovery

Medicinal chemists can utilize this compound as a key SAR probe to evaluate the impact of a 6-fluoro-7-methyl substitution pattern on the indole scaffold. The predicted pKa shift of the indole N-H to 17.02±0.30, relative to unsubstituted indole, provides a quantifiable starting point for modulating hydrogen-bonding interactions . This is particularly relevant for optimizing ligands targeting CNS receptors like 5-HT and α7 nAChRs, where fluorinated indole derivatives have demonstrated enhanced potency and metabolic stability . The compound's specific combination of electronic and steric features, as reflected in its TPSA of 41.8 Ų, allows for systematic exploration of how these properties affect blood-brain barrier penetration and off-target selectivity . Its C2-aminomethyl attachment further differentiates it from more common C3-substituted analogs, offering a unique vector for scaffold hopping and lead diversification in GPCR and ion channel programs .

Synthetic Intermediate for Kinase Inhibitors & Degraders

The primary amine moiety of [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine serves as a versatile chemical handle for diversification. It can be readily acylated, alkylated, or converted to amides and ureas to generate focused libraries of analogs . Given that fluorinated indoles are privileged structures in kinase inhibitor design (e.g., for BTK, TrkA, and MK2), this compound provides a pre-functionalized core for exploring hinge-binding or allosteric pocket interactions where the specific 6-fluoro-7-methyl substitution pattern may confer a unique fit or selectivity profile . Its off-the-shelf availability in ≥95% purity from major vendors like Santa Cruz Biotechnology and Sigma-Aldrich enables rapid parallel synthesis and hit expansion, avoiding the delays of custom synthesis that are often required for its N-methylated analog (CAS 883531-68-8) . This makes it an efficient building block for medicinal chemistry teams working on oncology or inflammation targets.

ADME Property Benchmarking

In early drug discovery, the compound's calculated properties provide a benchmark for optimizing ADME profiles. With a TPSA of 41.8 Ų—a 10% increase over the unsubstituted indole-2-methanamine baseline (38.0 Ų)—researchers can use this compound to experimentally validate how this incremental change impacts key parameters such as Caco-2 permeability, P-glycoprotein efflux ratio, and plasma protein binding . The predicted pKa of 17.02±0.30 for the indole N-H allows for precise calculations of the ionization state at physiological pH, which is critical for understanding solubility-limited absorption and distribution into target tissues . By comparing the experimentally determined physicochemical and in vitro ADME properties of this compound with those of its non-fluorinated or differently substituted analogs, teams can refine their computational models and make data-driven decisions about lead series prioritization.

Application
Selection Property
Validation Focus
SAR probe for CNS drug discovery
Distinct electronic and steric indole profile
Target binding and selectivity assays
Synthetic intermediate for kinase inhibitors & degraders
Versatile primary amine handle
Derivative synthesis and purity confirmation
ADME property benchmarking
Calculated property baseline (pKa, TPSA)
Experimental permeability & protein binding correlation
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